molecular formula C15H16O3 B568878 4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2 CAS No. 74719-60-1

4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2

Cat. No. B568878
CAS RN: 74719-60-1
M. Wt: 246.302
InChI Key: PDBXFVPMVYQICB-KBMKNGFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2 (4-BMB-d2) is a chemical compound that is used in a variety of scientific research applications. It has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Oxidative Debenzylation

  • 4-Methoxy-α-methylbenzyl alcohol has been used as a new protecting group for carboxylic acids. This compound can be hydrolyzed in good yield by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), making it useful in chemical synthesis where selective protection and deprotection of functional groups are required (Yoo, Kim Hye, & Kyu, 1990).

Photocatalytic Oxidation

  • Benzyl alcohol derivatives like 4-methoxybenzyl alcohol have been subjected to photocatalytic oxidation to their corresponding aldehydes using a TiO2 photocatalyst under oxygen atmosphere. This process is significant in the field of green chemistry for the conversion of organic compounds using light (Higashimoto et al., 2009).

Protecting Group in Synthesis

  • The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, a benzyl ether-type protecting group for alcohols, has been introduced for use in organic synthesis. This group is stable under oxidizing conditions and is compatible with the removal of p-methoxybenzyl ethers with DDQ (Crich, Li, & Shirai, 2009).

Synthesis of l-Glutamates

  • Derivatives of 4-(benzyloxy)-3-methoxy-benzyl alcohol have been used in the synthesis of optically pure 3,4-disubstituted l-glutamates, indicating its importance in the synthesis of bioactive molecules (Dauban, Chiaroni, Riche, & Dodd, 1996).

Oxidation Reactions

  • Methoxy substituted benzyl phenyl sulfides, similar in structure to 4-(benzyloxy)-3-methoxy-benzyl alcohol, have been used to study different oxidation mechanisms. These compounds help distinguish between oxidants that react via single electron transfer and those that react via direct oxygen atom transfer (Lai, Lepage, & Lee, 2002).

Catalytic Oxidation Studies

  • The catalyzed aerobic oxidation of benzyl alcohol derivatives has been investigated, where product selectivity depends on the nature and position of substituents, highlighting the importance of these derivatives in studying catalytic processes (Buffin, Belitz, & Verbeke, 2008).

properties

IUPAC Name

dideuterio-(3-methoxy-4-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3/i10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBXFVPMVYQICB-KBMKNGFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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